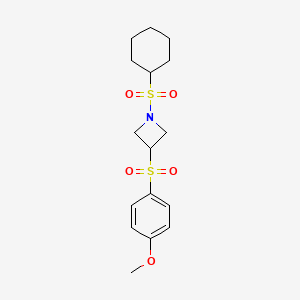

1-(Cyclohexylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(Cyclohexylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine” is likely a type of sulfone, which is an organic compound containing the -SO2- functional group. Sulfones are known for their stability and resistance to oxidation and reduction. They are used in various applications, including as solvents, in polymer science, and in the production of some pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfones are typically synthesized through the oxidation of sulfides or the reaction of sulfonyl chlorides with an appropriate nucleophile .Chemical Reactions Analysis

Sulfones, including this compound, are generally stable and resistant to reduction and hydrolysis. They can undergo various reactions, including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, sulfones are stable, resistant to oxidation and reduction, and have good solubility in many organic solvents .Scientific Research Applications

Gold(I)-Catalyzed Synthesis of Pyrroles

N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives have been utilized in gold(I)-catalyzed rearrangements to produce 2,5-disubstituted pyrroles. This process involves a cyclization/nucleophilic substitution/elimination mechanism, highlighting the versatility of sulfonyl-azetidine derivatives in synthesizing complex heterocyclic structures (Pertschi et al., 2017).

Metal-Free Coupling for Bicyclic Building Blocks

A procedure for the metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids has been developed. This enables the synthesis of sp(2)-sp(3) linked bicyclic building blocks, demonstrating the role of sulfonyl groups in facilitating bond formations critical for pharmaceutical development (Allwood et al., 2014).

Synthesis of Substituted Azetidinones

Research into the synthesis of substituted azetidinones derived from dimer of Apremilast shows the importance of sulfonamide rings and their derivatives in medicinal chemistry. These compounds demonstrate significant biological and pharmacological potential, emphasizing the relevance of azetidine and sulfonyl derivatives in drug discovery and development (Jagannadham et al., 2019).

Insights into Reaction Mechanisms

Studies on azoloyl NH-1,2,3-triazoles and azolyl diazoketones provide experimental and computational insights into the reaction mechanisms involving sulfonyl azides. Such research elucidates the conditions favoring the formation of NH-1,2,3-triazoles or diazoketones, contributing to the understanding of sulfonyl group reactivity and its applications in synthetic chemistry (Shafran et al., 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-cyclohexylsulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S2/c1-22-13-7-9-14(10-8-13)23(18,19)16-11-17(12-16)24(20,21)15-5-3-2-4-6-15/h7-10,15-16H,2-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFOLTDMFAXCIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2655598.png)

![1-(4-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B2655605.png)

![Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/no-structure.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2655608.png)

![5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2655611.png)

![5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline](/img/structure/B2655614.png)

![N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2655616.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2655617.png)

![N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2655619.png)